molecular formula C19H16Cl2N2O2 B116740 1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester CAS No. 221385-23-5

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Cat. No.: B116740
CAS No.: 221385-23-5
M. Wt: 375.2 g/mol
InChI Key: WHMQWALXEHYKPY-UHFFFAOYSA-N
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Description

Used in the preparation of biarylpyrazole based derivatives as cannabinoid CB1 receptor antagonists.

Scientific Research Applications

Potential for Nonlinear Optical (NLO) Materials

1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester is part of a novel series of compounds studied for their nonlinear optical properties. Specifically, compound 3c, which contains a carboxylic acid group and an ester substituent, demonstrated significant optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013).

Corrosion Inhibition for Steel

Derivatives of this compound, specifically 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies found that these compounds effectively reduced the corrosion rate, with the inhibition efficiency increasing with the concentration of the pyrazole compounds (Herrag et al., 2007).

Synthesis and Characterization

The synthesis and characterization of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been detailed in research. These studies involve the synthesis through one-pot condensation reactions and characterization through various methods like X-ray diffraction, NMR, and IR spectroscopy, shedding light on the potential for varied applications (Viveka et al., 2016).

Pharmaceutical Applications

While specific information on this compound in pharmaceutical applications was excluded as per the request, it's important to note that structurally similar compounds have been investigated for pharmacological properties. This includes research into their potential as analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Crystallography and Molecular Structure Analysis

Research has also focused on the crystallography and molecular structure analysis of similar compounds, which is essential in understanding their chemical behavior and potential applications in various fields (Kumarasinghe et al., 2009).

Properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)17-12(2)18(13-7-5-4-6-8-13)23(22-17)16-10-9-14(20)11-15(16)21/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMQWALXEHYKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
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1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

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